

10H-Phenoxazine-10-propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10H-Phenoxazine-10-propanoic acid

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Technical Guide: 10H-Phenoxazine-10-propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **10H-Phenoxazine-10-propanoic acid**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its core physicochemical properties, representative experimental protocols for its synthesis and biological evaluation, and a visual workflow for assessing its antimicrobial activity.

Core Compound Data

The fundamental molecular properties of **10H-Phenoxazine-10-propanoic acid** are summarized below.

Property	Value
Molecular Formula	C ₁₅ H ₁₃ NO ₃
Molecular Weight	255.27 g/mol [1]
IUPAC Name	3-(10H-phenoxazin-10-yl)propanoic acid
CAS Number	21977-42-4

Experimental Protocols

Due to the diverse applications of phenoxazine derivatives, standardized protocols for their synthesis and evaluation are crucial for reproducible research. The following sections provide a representative synthesis protocol and a common method for evaluating antimicrobial efficacy.

Representative Synthesis of 10H-Phenoxazine-10-propanoic acid

While a specific detailed protocol for **10H-Phenoxazine-10-propanoic acid** is not readily available in public literature, a representative synthesis can be adapted from the well-documented synthesis of its close structural analog, 3-(10H-phenothiazin-10-yl)propanoic acid. The key difference is the starting material, using 10H-phenoxazine instead of 10H-phenothiazine.

Objective: To synthesize 3-(10H-phenoxazin-10-yl)propanoic acid via N-alkylation of 10H-phenoxazine.

Materials:

- 10H-Phenoxazine
- 3-Bromopropanoic acid
- Potassium carbonate (K₂CO₃)
- Acetone

- Hydrochloric acid (HCl)
- Water
- Methanol

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 10H-phenoxazine (0.01 mole) and 3-bromopropanoic acid (0.01 mole) in 50 mL of acetone.
- **Addition of Base:** Add anhydrous potassium carbonate (0.02 mole) to the mixture. The potassium carbonate acts as a base to facilitate the N-alkylation reaction.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for approximately 12-15 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, filter the mixture to remove the inorganic salts. The solvent from the filtrate is then removed under reduced pressure using a rotary evaporator.
- **Acidification and Extraction:** The resulting residue is treated with water and then acidified with dilute hydrochloric acid. This will precipitate the crude 3-(10H-phenoxazin-10-yl)propanoic acid.
- **Purification:** The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Given that phenoxazine derivatives are known for their potential antimicrobial properties, a standard method to evaluate this activity is the Kirby-Bauer disk diffusion assay.

Objective: To determine the susceptibility of a microbial strain to **10H-Phenoxazine-10-propanoic acid**.

Materials:

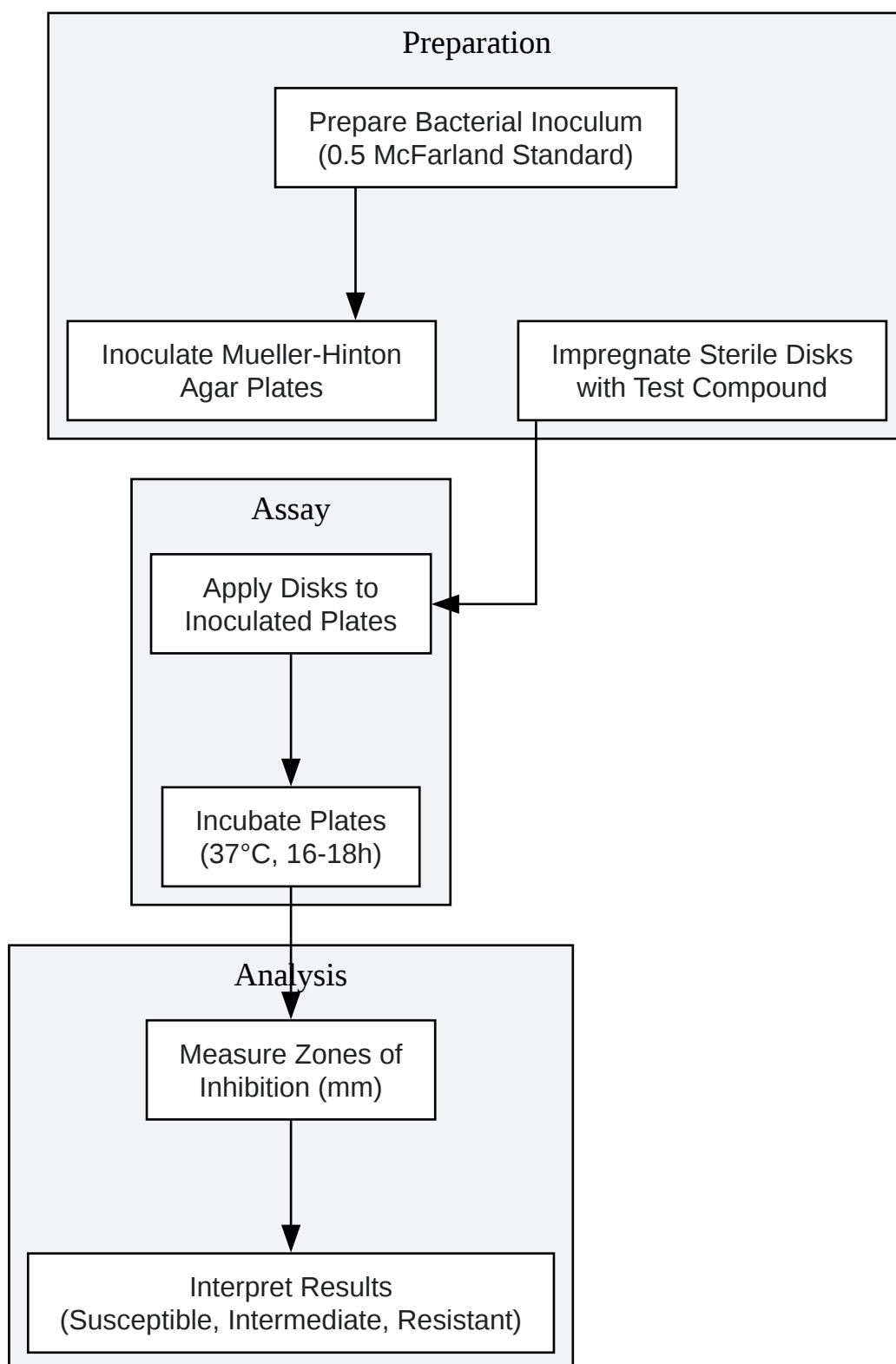
- Test compound (**10H-Phenoxazine-10-propanoic acid**) solution at a known concentration.
- Sterile filter paper disks (6 mm diameter).
- Bacterial culture (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Mueller-Hinton Agar (MHA) plates.
- Sterile saline (0.85% NaCl).
- McFarland standard (0.5).
- Positive control antibiotic disks (e.g., ampicillin).
- Solvent control disk (disk impregnated with the solvent used to dissolve the test compound).

Procedure:

- **Inoculum Preparation:** Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
- **Plate Inoculation:** Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- **Disk Application:** Aseptically apply sterile filter paper disks impregnated with a known concentration of **10H-Phenoxazine-10-propanoic acid** onto the inoculated agar surface. Also, apply a positive control antibiotic disk and a solvent control disk.
- **Incubation:** Incubate the plates at 35-37°C for 16-18 hours.
- **Result Interpretation:** After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Kirby-Bauer antimicrobial susceptibility test described above.



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Antimicrobial Susceptibility Testing Workflow (Kirby-Bauer Method)

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References

- 1. 10H-Phenoxazine-10-propanoic acid | lookchem [lookchem.com]
- To cite this document: BenchChem. [10H-Phenoxazine-10-propanoic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3116789#10h-phenoxazine-10-propanoic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3116789#10h-phenoxazine-10-propanoic-acid-molecular-weight-and-formula)

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